Cas no 489-73-6 (4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-)

489-73-6 structure
Produktname:4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-
- MLS000863589
- BDBM50710
- HMS2270H21
- 489-73-6
- SMR000440774
- LMPK12140095
- ACon1_000988
- 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one
- 2-[3,4-bis(oxidanyl)phenyl]-7,8-bis(oxidanyl)-2,3-dihydrochromen-4-one
- 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxychroman-4-one
- BRD-A28197774-001-01-1
- HY-N9909
- cid_12309904
- 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one
- 3',4',7,8-Tetrahydroxyflavanone
- CS-0204008
- CHEMBL1505816
- 7,8,3',4'-tetrahydroxyflavanone
- MEGxp0_001313
- AKOS040763672
- (S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-4H-1-benzopyran-4-one
- 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-chroman-4-one
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-
- TS-10163
- DA-49713
- G88961
-
- Inchi: InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2
- InChI-Schlüssel: ZPVNWCMRCGXRJD-UHFFFAOYSA-N
- Lächelt: Oc1ccc(cc1O)C1CC(=O)c2ccc(O)c(O)c2O1
Berechnete Eigenschaften
- Genaue Masse: 288.06336
- Monoisotopenmasse: 288.06338810g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 400
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 107Ų
- XLogP3: 1.5
Experimentelle Eigenschaften
- PSA: 107.22
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6769-5mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 5mg |
¥ 2380 | 2024-07-20 | |
TargetMol Chemicals | TN6769-25mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 25mg |
¥ 5680 | 2024-07-20 | |
TargetMol Chemicals | TN6769-1 mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 1mg |
¥ 1,298 | 2023-07-11 | |
TargetMol Chemicals | TN6769-50 mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 50mg |
¥ 11,847 | 2023-07-11 | |
TargetMol Chemicals | TN6769-1mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 1mg |
¥ 1070 | 2024-07-20 | |
TargetMol Chemicals | TN6769-2mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 2mg |
¥ 1490 | 2024-07-20 | |
Aaron | AR01X6CM-25mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 98% | 25mg |
$559.00 | 2025-02-12 | |
TargetMol Chemicals | TN6769-100mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 100mg |
¥ 17315 | 2023-09-15 | |
TargetMol Chemicals | TN6769-5 mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 99.77% | 5mg |
¥ 2,927 | 2023-07-11 | |
Aaron | AR01X6CM-5mg |
7,8,3',4'-tetrahydroxyflavanone |
489-73-6 | 98% | 5mg |
$153.00 | 2025-02-12 |
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy- Verwandte Literatur
-
Ghassan Al Hamoui Dit Banni,Rouba Nasreddine,Syntia Fayad,Phu Cao-Ngoc,Jean-Christophe Rossi,Laurent Leclercq,Hervé Cottet,Axel Marchal,Reine Nehmé Analyst 2021 146 1386
-
2. 214. The Chemistry of extractives from hardwoods. Part XI. The isolation of a diterpene ester (methyl vinhaticoate), and of 6 : 7 : 3′ : 4′-tetrahydroxyflavanone (plathymenin), and 2 : 4 : 5 : 3′ : 4′-pentahydroxychalkone (neoplathymenin), from Plathymenia reticulataF. E. King,T. J. King,K. G. Neill J. Chem. Soc. 1953 1055
-
Hongyu Li,Guangyu Xu,Dongmei Wu,Jinlian Li,Jiwen Cui,Jiguang Liu Food Funct. 2021 12 2531
-
4. 122. The chemistry of extractives from hardwoods. Part IV. Okanin and isookanin, the isomeric 2 : 3 : 4 : 3′ : 4′-pentahydroxychalkonesF. E. King,T. J. King J. Chem. Soc. 1951 569
489-73-6 (4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-) Verwandte Produkte
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
